2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2,3-dimethylphenyl isocyanate with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: This compound has a similar structure but lacks the carbamoyl group.
2-chloro-N-phenylacetamide: This compound has a phenyl group instead of the 2,3-dimethylphenyl group.
Uniqueness
2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-4-3-5-10(9(8)2)15-12(17)7-14-11(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPQMZVEUUVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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